An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 1-(4-Nitrobenzyl)-1H-imidazole. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this nitroimidazole derivative.
Chemical Structure and Identification
1-(4-Nitrobenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 4-nitrobenzyl group. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties and potential biological activity of the molecule.
Chemical Structure:
Table 1: Chemical Identifiers for 1-(4-Nitrobenzyl)-1H-imidazole
| Identifier | Value | Citation |
| IUPAC Name | 1-[(4-nitrophenyl)methyl]-1H-imidazole | |
| CAS Number | 18994-90-6 | |
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)--INVALID-LINK--[O-] | |
| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 1-(4-Nitrobenzyl)-1H-imidazole is not extensively available in the public domain. However, data from its close structural analog, 1-(4-nitrophenyl)-1H-imidazole, provides valuable insights into its expected properties. The key difference between these molecules is the presence of a methylene bridge in the target compound.
Table 2: Physicochemical and Spectroscopic Data
| Property | 1-(4-Nitrobenzyl)-1H-imidazole (Expected/Supplier Data) | 1-(4-Nitrophenyl)-1H-imidazole (Experimental Data for Analogue) | Citation |
| Physical Form | Solid | Yellow Solid | |
| Melting Point | Not available | 205-207 °C | |
| Boiling Point | Not available | Not available | |
| Solubility | Sealed in dry, room temperature | >28.4 µg/mL (at pH 7.4) | [1] |
| Storage | Room temperature | Not specified | |
| ¹H NMR (DMSO-d₆) | Not available | δ 7.27-7.75 (m, 10H), 7.90-8.37 (m, 4H), 13.17 (br, 1H) | [2] |
| ¹³C NMR (DMSO-d₆) | Not available | δ 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, 146.99 | [2] |
| IR (KBr, cm⁻¹) | Not available | 3392, 3078, 1598, 1579, 1513, 1442, 1336, 1246, 1111, 970, 853, 763, 695 | [2] |
Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole
The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole can be achieved through the N-alkylation of imidazole with 4-nitrobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as a nucleophile.
Experimental Protocol: N-alkylation of Imidazole
This protocol is adapted from general procedures for the N-alkylation of imidazoles.
Materials:
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Imidazole
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4-Nitrobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
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Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
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Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Nitrobenzyl)-1H-imidazole.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(4-Nitrobenzyl)-1H-imidazole.
Potential Biological Activity and Applications
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Antimicrobial Activity: Nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents. Their mechanism of action typically involves the reduction of the nitro group under anaerobic conditions to form reactive nitroso radicals, which can damage microbial DNA and other macromolecules. It is plausible that 1-(4-Nitrobenzyl)-1H-imidazole could exhibit similar antimicrobial properties.
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Anticancer Activity: Many imidazole derivatives have been explored as potential anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases. The nitro group can also play a role in hypoxia-activated cancer therapy, where the drug is selectively activated in the low-oxygen environment of solid tumors.
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Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes, leading to their inhibition. This property makes imidazole-containing compounds attractive candidates for the development of enzyme inhibitors for a range of diseases.
Further research is required to elucidate the specific biological activities, mechanism of action, and potential therapeutic applications of 1-(4-Nitrobenzyl)-1H-imidazole.
Conclusion
1-(4-Nitrobenzyl)-1H-imidazole is a readily synthesizable compound with potential for biological activity based on its structural features. This guide provides a foundational resource for researchers interested in exploring this molecule further. The provided synthesis protocol offers a clear pathway for its preparation, and the compiled data on related compounds serves as a useful reference for its characterization and potential applications in drug discovery and development. Future studies should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential.
